

The Toxicity and Safety Profile of Barium Phenolsulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Barium phenolsulfonate*

Cat. No.: *B15350539*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for **barium phenolsulfonate** is limited. This guide provides an in-depth analysis based on the known toxicological profiles of its constituent ions: barium and phenolsulfonate. The information presented herein is intended for research and professional evaluation purposes.

Executive Summary

Barium phenolsulfonate, as a salt, is expected to dissociate into barium ions (Ba^{2+}) and phenolsulfonate ions in a biological system. Consequently, its toxicological profile is a composite of the individual toxicities of these two components. Soluble barium compounds are known to be toxic, primarily by interfering with potassium channels, leading to a condition known as hypokalemia. Phenolsulfonic acid is a corrosive substance, capable of causing severe skin burns and eye damage. This guide summarizes the available quantitative toxicity data, outlines potential experimental protocols for further investigation, and provides visualizations of key toxicological pathways and assessment workflows.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for soluble barium compounds and phenolsulfonic acid. It is crucial to note that these values provide an estimation of the potential toxicity of **barium phenolsulfonate** and should be interpreted with caution in the absence of direct testing.

Table 2.1: Acute Oral Toxicity Data

Substance	Test Species	Route	LD50	Reference
Phenolsulfonic Acid	Rat	Oral	1900 mg/kg	
Phenolsulfonic Acid	Mouse	Oral	1500 mg/kg	
Barium Chloride	Rat	Oral	118 mg/kg	
Barium Carbonate	Rat	Oral	418 mg/kg	
Barium Nitrate	Rat	Oral	355 mg/kg	

Table 2.2: Other Acute Toxicity Data

Substance	Test Species	Route	Endpoint	Observation	Reference
Phenolsulfonic Acid	Rabbit	Dermal	Irritation	Slight to mild erythema at 5000 mg/L	[1]
Phenolsulfonic Acid	-	Eye	Damage	Causes severe eye damage	[2] [3]
Barium Diphenylamine Sulfonate	-	Inhalation	Toxicity	Harmful if inhaled	[4] [5]
Barium Diphenylamine Sulfonate	-	Oral	Toxicity	Harmful if swallowed	[4] [5]

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies are not always available in the public domain. However, standardized guidelines, such as those provided by the Organisation

for Economic Co-operation and Development (OECD), are typically followed for regulatory submissions.

Acute Oral Toxicity (OECD 423)

A typical acute oral toxicity study would involve the administration of the test substance to a group of rodents (usually rats) at one of a series of fixed dose levels. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Dermal Irritation (OECD 404)

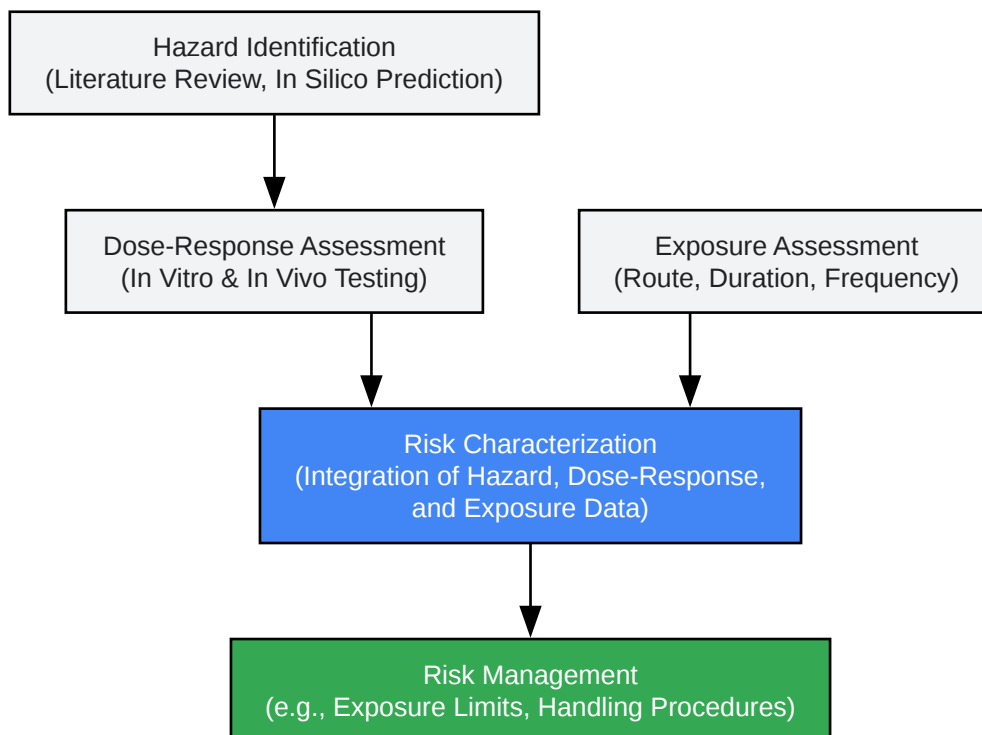
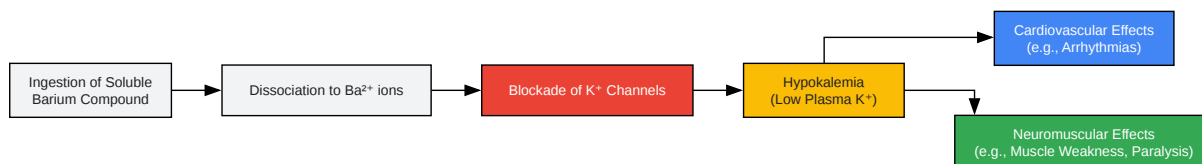
In a dermal irritation study, a small amount of the test substance is applied to a shaved patch of skin on a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the irritation is scored according to a standardized scale.

Eye Irritation (OECD 405)

For an eye irritation study, a small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The eye is then observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals.

Signaling Pathways and Logical Relationships Postulated Mechanism of Barium Toxicity

The primary mechanism of acute barium toxicity is the blockade of potassium channels. This disrupts the normal physiological flux of potassium ions across cell membranes, leading to a rapid decrease in plasma potassium levels (hypokalemia). This can result in severe cardiovascular and neuromuscular effects.



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